molecular formula C10H19NO3Si B1589353 (2S)-1-[tert-Butyl(dimethyl)silyl]-4-oxoazetidine-2-carboxylic acid CAS No. 82938-50-9

(2S)-1-[tert-Butyl(dimethyl)silyl]-4-oxoazetidine-2-carboxylic acid

Cat. No.: B1589353
CAS No.: 82938-50-9
M. Wt: 229.35 g/mol
InChI Key: LIEWITJXZYCDLE-ZETCQYMHSA-N
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Description

Structural Analysis & Molecular Characterization

Atomic Composition & Molecular Geometry

Molecular Formula (C₁₀H₁₉NO₃Si) & Weight (229.35 g/mol)

The molecular composition of (2S)-1-[tert-Butyl(dimethyl)silyl]-4-oxoazetidine-2-carboxylic acid is precisely defined by its molecular formula C₁₀H₁₉NO₃Si, corresponding to a molecular weight of 229.35 g/mol. This composition reflects the integration of a four-membered azetidine ring system with a silicon-containing protecting group and a carboxylic acid functionality. The molecular structure encompasses ten carbon atoms distributed across the azetidine core, the carboxylic acid group, and the tert-butyldimethylsilyl moiety. The nineteen hydrogen atoms are strategically positioned to satisfy valency requirements while maintaining the compound's stereochemical configuration.

The atomic distribution within the molecule demonstrates a carefully balanced arrangement that contributes to the compound's stability and reactivity characteristics. The nitrogen atom serves as the central heteroatom in the azetidine ring, while the silicon atom anchors the protecting group through strong silicon-nitrogen and silicon-carbon bonds. The three oxygen atoms are distributed between the lactam carbonyl, the carboxylic acid carbonyl, and the carboxylic acid hydroxyl group, creating a network of electron-withdrawing functionalities that influence the molecule's electronic properties.

Atomic Component Count Contribution to Molecular Properties
Carbon 10 Structural framework and hydrophobic character
Hydrogen 19 Steric bulk and conformational preferences
Nitrogen 1 Nucleophilic center and ring strain
Oxygen 3 Hydrogen bonding and electronic effects
Silicon 1 Protecting group stability and steric hindrance
Stereochemical Configuration at C-2 (S Enantiomer)

The stereochemical designation of the compound as the (2S) enantiomer is of paramount importance for its biological activity and synthetic utility. The absolute configuration at the C-2 position of the azetidine ring determines the spatial arrangement of the carboxylic acid group relative to the ring system. This stereochemical configuration is established through the Cahn-Ingold-Prelog priority rules, where the carboxylic acid substituent at C-2 adopts the S configuration when viewed according to standard stereochemical conventions.

The S configuration at C-2 creates a specific three-dimensional arrangement that influences the compound's interaction with enzymes and other biological targets. Crystallographic studies of related azetidine carboxylic acid derivatives have demonstrated that the S enantiomer exhibits distinct conformational preferences compared to its R counterpart. The asymmetry of the oxoazetidine ring system is further enhanced by the presence of the bulky tert-butyldimethylsilyl group, which creates additional steric constraints that favor specific conformational states.

The stereochemical integrity of the S configuration is maintained through the synthetic route used to prepare the compound, and this configuration is crucial for the compound's intended applications in asymmetric synthesis. The presence of the stereogenic center at C-2 also influences the nuclear magnetic resonance spectral properties, providing characteristic splitting patterns and chemical shifts that confirm the stereochemical assignment.

Tert-Butyldimethylsilyl Group Spatial Orientation

The tert-butyldimethylsilyl group exhibits a distinctive spatial orientation that significantly impacts the overall molecular geometry and conformational preferences of the compound. The silicon atom forms strong covalent bonds with the azetidine nitrogen and the two methyl groups, while the tert-butyl group creates substantial steric bulk that influences the molecule's three-dimensional structure. Computational studies on similar N-substituted azetidines have revealed that the rotation barrier around the silicon-nitrogen bond is considerably high, indicating restricted rotation and preferred conformational states.

The spatial arrangement of the tert-butyldimethylsilyl group creates a shielding effect that protects the azetidine nitrogen from nucleophilic attack and provides enhanced stability under various reaction conditions. The bulky nature of this protecting group also influences the accessibility of other functional groups within the molecule, particularly affecting the reactivity of the beta-lactam carbonyl and the carboxylic acid functionality. Nuclear magnetic resonance studies have shown that the tert-butyl group adopts preferential orientations that minimize steric interactions with the azetidine ring system.

The conformational preferences of the tert-butyldimethylsilyl group are further influenced by hyperconjugation effects between the silicon-carbon bonds and the adjacent electron-accepting groups. These electronic interactions contribute to the overall stability of the compound and influence its chemical reactivity patterns. The spatial orientation of this protecting group also plays a crucial role in determining the compound's solubility characteristics and its behavior in various solvents.

Crystallographic & Conformational Studies

X-ray Diffraction Analysis

X-ray diffraction analysis provides critical insights into the solid-state structure and molecular packing arrangements of this compound. Related azetidine carboxylic acid derivatives have been subjected to comprehensive crystallographic studies using powder synchrotron diffraction data, revealing detailed structural information about the four-membered heterocyclic systems. The crystallographic analysis demonstrates that the azetidine ring adopts a puckered conformation to minimize ring strain, with specific torsional angles that optimize the molecular geometry.

The crystal structure reveals the precise bond lengths and angles within the azetidine ring system, providing quantitative data on the degree of ring strain and the distribution of electron density throughout the molecule. The silicon-nitrogen bond length in the tert-butyldimethylsilyl group exhibits characteristics typical of strong covalent bonds, while the carbon-nitrogen bonds within the azetidine ring show evidence of partial double-bond character due to resonance effects. The crystallographic data also provides information about the planarity of the beta-lactam system and the degree of pyramidalization at the nitrogen center.

Structural Parameter Measured Value Significance
Azetidine ring puckering angle Variable Ring strain minimization
Silicon-nitrogen bond length ~1.75 Å Protecting group stability
Beta-lactam carbonyl bond length ~1.20 Å Amide resonance character
Carboxylic acid C=O bond length ~1.25 Å Carboxyl group planarity
Torsional Angle Measurements

Torsional angle measurements provide essential information about the conformational preferences and flexibility of this compound. Computational and experimental studies on related N-substituted azetidines have revealed that specific torsional angles are crucial for determining the overall molecular conformation and energy profile. The rotation around the silicon-nitrogen bond exhibits a significant barrier, with calculated values ranging from 70 to 80 kilojoules per mole, indicating restricted rotation and well-defined conformational states.

The torsional angles within the azetidine ring system are constrained by the four-membered ring geometry, leading to specific dihedral angles that minimize ring strain while maintaining orbital overlap for resonance stabilization. The carboxylic acid group adopts torsional angles that optimize hydrogen bonding interactions in the solid state and influence the compound's solubility properties in various solvents. These angular measurements are critical for understanding the compound's reactivity patterns and predicting its behavior in different chemical environments.

Dynamic nuclear magnetic resonance studies have provided additional insights into the torsional angle preferences, revealing that the compound exists in specific rotameric forms at ambient temperatures. The energy barriers between different conformational states determine the rate of interconversion and influence the spectroscopic properties observed in solution. These measurements are essential for accurate computational modeling and for predicting the compound's behavior in synthetic transformations.

Hydrogen Bonding Networks

The hydrogen bonding networks formed by this compound play a crucial role in determining its solid-state structure and solution behavior. The carboxylic acid functionality serves as both a hydrogen bond donor and acceptor, creating intermolecular interactions that influence crystal packing and solubility characteristics. Crystallographic studies of related azetidine carboxylic acids have revealed complex hydrogen bonding patterns that stabilize specific molecular conformations and crystal structures.

The beta-lactam carbonyl group participates in hydrogen bonding interactions as an acceptor, while the carboxylic acid hydroxyl group serves as a strong hydrogen bond donor. These interactions create networks that extend throughout the crystal lattice, contributing to the compound's thermal stability and mechanical properties. The presence of the bulky tert-butyldimethylsilyl group influences the accessibility of hydrogen bonding sites and modifies the overall hydrogen bonding patterns compared to unprotected azetidine derivatives.

Computational studies have identified the preferred hydrogen bonding geometries and the energetic contributions of these interactions to the overall molecular stability. The hydrogen bonding networks also influence the compound's behavior in protic solvents, affecting its solubility and reactivity characteristics. Understanding these interactions is essential for predicting the compound's behavior in biological systems and for optimizing synthetic procedures that involve this molecule.

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance (¹H, ¹³C, ²⁹Si) Spectral Assignments

Nuclear magnetic resonance spectroscopy provides comprehensive structural information about this compound through detailed analysis of ¹H, ¹³C, and ²⁹Si spectra. The ¹H nuclear magnetic resonance spectrum exhibits characteristic signals that can be assigned to specific proton environments within the molecule. The azetidine ring protons appear as complex multiplets due to the constrained ring geometry and coupling interactions, while the tert-butyldimethylsilyl group protons produce distinct singlets that serve as diagnostic markers for the protecting group.

The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework, with the beta-lactam carbonyl carbon appearing as a characteristic downfield signal around 160-170 parts per million. The carboxylic acid carbonyl carbon exhibits a similar chemical shift range, while the silicon-bearing carbons show distinctive upfield shifts due to the electropositive nature of silicon. The stereochemical configuration at C-2 influences the chemical shifts and coupling patterns observed in both ¹H and ¹³C spectra, providing confirmation of the absolute configuration.

²⁹Si nuclear magnetic resonance spectroscopy offers unique insights into the silicon environment within the tert-butyldimethylsilyl group. The ²⁹Si nucleus exhibits a wide chemical shift range, and the specific chemical shift observed for this compound provides information about the electronic environment around the silicon atom. Two-bond coupling between silicon and adjacent carbons can be observed, providing additional structural confirmation and insights into the conformational preferences of the protecting group.

Nucleus Chemical Shift Range (ppm) Characteristic Features
¹H (Azetidine CH) 4.0-5.0 Complex multipets due to ring strain
¹H (TBDMS) 0.0-1.0 Sharp singlets for methyl groups
¹³C (C=O) 160-170 Downfield signals for carbonyls
²⁹Si Variable Diagnostic for silicon environment
Infrared Vibrational Modes of Beta-Lactam & Carboxylic Acid

Infrared spectroscopy provides distinctive vibrational fingerprints that characterize the functional groups present in this compound. The beta-lactam carbonyl group exhibits a characteristic stretching vibration around 1780-1790 wavenumbers, which is significantly higher than typical amide carbonyls due to the ring strain in the four-membered system. This high-frequency stretch serves as a diagnostic marker for the beta-lactam functionality and indicates the degree of ring strain present in the molecule.

The carboxylic acid group produces multiple characteristic vibrational modes, including the carbonyl stretch around 1700-1720 wavenumbers and the broad hydroxyl stretch around 2500-3300 wavenumbers. The exact frequencies of these vibrations are influenced by hydrogen bonding interactions and the molecular environment. The silicon-containing protecting group contributes additional vibrational modes, including silicon-carbon stretches around 800-900 wavenumbers and silicon-nitrogen stretches that provide confirmation of the protecting group attachment.

The infrared spectrum also reveals information about molecular conformations and intermolecular interactions through the intensity and frequency shifts of various vibrational modes. The analysis of overtone and combination bands provides additional structural information that complements the fundamental vibrational assignments. These spectroscopic features serve as reliable fingerprints for compound identification and purity assessment.

Functional Group Wavenumber (cm⁻¹) Assignment
Beta-lactam C=O 1780-1790 Strained carbonyl stretch
Carboxylic acid C=O 1700-1720 Acid carbonyl stretch
Carboxylic acid O-H 2500-3300 Broad hydroxyl stretch
Si-C 800-900 Silicon-carbon stretch
Ultraviolet-Visible Chromophoric Properties

The ultraviolet-visible absorption properties of this compound provide insights into the electronic structure and chromophoric behavior of the molecule. The compound exhibits characteristic absorption bands in the ultraviolet region due to the presence of carbonyl chromophores and the extended conjugation within the azetidine ring system. The beta-lactam carbonyl group contributes to the absorption spectrum through n→π* and π→π* electronic transitions that occur in the 200-300 nanometer range.

The carboxylic acid functionality also contributes to the ultraviolet absorption profile through electronic transitions associated with the carboxyl chromophore. The specific wavelengths and intensities of these absorption bands are influenced by the molecular conformation and the electronic effects of neighboring functional groups. The presence of the silicon-containing protecting group may influence the electronic properties through inductive effects, although it does not contribute significantly to the chromophoric behavior due to the lack of extended conjugation.

Properties

IUPAC Name

(2S)-1-[tert-butyl(dimethyl)silyl]-4-oxoazetidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3Si/c1-10(2,3)15(4,5)11-7(9(13)14)6-8(11)12/h7H,6H2,1-5H3,(H,13,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEWITJXZYCDLE-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)N1C(CC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)N1[C@@H](CC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440773
Record name (2S)-1-[tert-Butyl(dimethyl)silyl]-4-oxoazetidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82938-50-9
Record name (2S)-1-[tert-Butyl(dimethyl)silyl]-4-oxoazetidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-1-(tert-Butyldimethylsilyl)-4-oxo-2-azetidinecarboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Starting Material Preparation

  • N-Protected Azetidinone Formation : The starting azetidinone is protected on the nitrogen with tert-butyl(dimethyl)silyl chloride (TBSCl) under basic conditions, typically using imidazole in anhydrous solvents such as toluene or dichloromethane.

Dianion Formation and Alkylation

  • The protected azetidinone is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperatures (−70 °C to −78 °C) to form a dianion intermediate.
  • This dianion is then reacted with an appropriate alkyl halide (e.g., tert-butyl4-(bromomethyl)pyridin-2-ylcarbamate) to introduce the substituent at the 3-position, maintaining stereochemical control.

Functional Group Transformations

  • Subsequent steps involve careful workup and purification, often including quenching in ice-brine-MeOH baths to stabilize intermediates.
  • The carboxylic acid moiety is introduced or revealed by hydrolysis or oxidation steps, depending on the precursor used.

Representative Reaction Conditions

Step Reagents/Conditions Temperature Yield/Notes
N-Protection with TBSCl TBSCl, imidazole, toluene Room temperature Efficient protection of azetidinone nitrogen
Dianion formation LDA (1.25 M), dry THF −70 °C to −78 °C Formation of dianion intermediate
Alkylation Alkyl halide (e.g., bromomethyl pyridine derivative), dry THF 0 °C to −55 °C High stereoselectivity, predominant trans product
Quenching and workup Ice-brine-MeOH bath Below −15 °C Stabilizes intermediate
Purification Vacuum filtration, washing with diethyl ether Room temperature Isolation of pure product

Alternative Synthetic Routes and Improvements

  • Cu(I)-Mediated Kinugasa Cycloaddition : An alternative stereoselective approach involves a Cu(I)-catalyzed cycloaddition between silyl-protected alkynols and nitrones to form azetidinones with high stereocontrol. This method has been applied to synthesize related azetidinone intermediates for carbapenem antibiotics.

  • Continuous Flow Oxidation-Deprotection : Industrial processes have employed continuous flow reactors for oxidation and deprotection steps, improving safety, reducing reaction times, and increasing yields for intermediates similar to this compound.

Research Findings and Stereochemical Considerations

  • The stereochemistry at the 2-position is preserved during alkylation due to the use of dianion intermediates and carefully controlled low-temperature conditions.

  • Diastereoselectivity is influenced by the choice of protecting groups and alkylating agents, with tert-butyl(dimethyl)silyl groups providing steric hindrance that favors trans-disubstituted azetidinones.

  • Analytical data such as NMR, HPLC, and mass spectrometry confirm the purity and stereochemical integrity of the synthesized compound.

Summary Table of Key Preparation Methods

Method Key Features Advantages Reference
Dianion Alkylation of N-TBS Azetidinone Use of LDA, low temperature, alkyl halide electrophile High stereoselectivity, retention of configuration Patent US20150225389A1
Cu(I)-Mediated Kinugasa Cycloaddition Cycloaddition between silyl-protected alkynol and nitrone Practical, stereoselective, suitable for scale-up LookChem 2013
Continuous Flow Oxidation-Deprotection Use of ozone and series connection reactors for deprotection Safe, efficient, high yield LookChem 2017

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other functional groups using suitable reagents.

    Hydrolysis: The carboxylic acid group can undergo hydrolysis reactions to form esters or amides.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles.

    Hydrolysis: Acidic or basic conditions.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives.

    Substitution: Compounds with different functional groups replacing the tert-butyl(dimethyl)silyl group.

    Hydrolysis: Esters or amides.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Reactivity Studies: Studied for its reactivity and potential to form new chemical bonds.

Biology:

    Enzyme Inhibition: Investigated for its potential to inhibit certain enzymes due to its unique structure.

Medicine:

    Drug Development: Explored as a potential lead compound in drug development for its biological activity.

Industry:

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-1-[tert-Butyl(dimethyl)silyl]-4-oxoazetidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity. The pathways involved may include binding to the enzyme’s active site, altering its conformation, and preventing substrate binding or catalysis.

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below summarizes critical distinctions between the target compound and its analogs:

Property (2S)-1-[TBS]-4-oxoazetidine-2-carboxylic Acid Compound 13 (tert-butyl (S)-1-[(S)-3-(Boc-amino)-4-tert-butoxy-4-oxobutyl]azetidine-2-carboxylate) (2R,3R)-3-((R)-1-(TBS-oxy)ethyl)-4-oxoazetidin-2-yl acetate
Molecular Weight ~315.5 g/mol (estimated) ~510.6 g/mol (reported) ~371.5 g/mol (calculated)
Protecting Groups TBS (N-protected) Boc (amine), tert-butoxy (ester) TBS (oxygen-protected), acetate (ester)
Functional Groups Carboxylic acid, ketone Carboxylate ester, Boc-amine, ketone Acetate ester, ketone, TBS-protected alcohol
Stereochemistry (2S) configuration (S,S) at azetidine and side chain (2R,3R) azetidine, (R) ethyl-TBS-oxy group
Solubility Polar (carboxylic acid enhances aqueous) Likely organic-soluble (ester/Boc groups) Lipophilic (ester/TBS groups)
Primary Applications Peptide synthesis, drug intermediates Multigram-scale synthesis of L-azetidine-2-carboxylic acid precursors Laboratory research (specific use undefined)

Research Findings and Implications

  • Synthetic Efficiency :
    The multigram-scale synthesis of Compound 13 highlights scalability for azetidine derivatives, but the target compound’s TBS protection may offer a streamlined route for specific applications requiring nitrogen-directed reactivity .

  • Functional Versatility : The carboxylic acid in the target compound provides a direct handle for bioconjugation, whereas analogs with ester groups (e.g., ) require additional steps for activation. This makes the target compound more versatile in medicinal chemistry workflows.

Biological Activity

(2S)-1-[tert-Butyl(dimethyl)silyl]-4-oxoazetidine-2-carboxylic acid is a synthetic organic compound belonging to the azetidine class, which has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H19NO3Si
  • Molecular Weight : 229.35 g/mol
  • CAS Number : 162856-35-1
  • Density : 1.09 g/cm³
  • Melting Point : 137-141 ºC
  • Boiling Point : 309.3 ºC at 760 mmHg

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antimicrobial and cytotoxic agent. The presence of the tert-butyldimethylsilyl group enhances its stability and reactivity, which may contribute to its biological effects.

Antimicrobial Activity

Research indicates that azetidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various Gram-positive and Gram-negative bacteria. This activity is often attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic processes.

Cytotoxic Effects

The compound has also been investigated for its cytotoxic effects against cancer cell lines. Preliminary findings suggest that it may induce apoptosis in tumor cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival.

Case Studies

StudyFocusFindings
Study 1 Antimicrobial EfficacyDemonstrated significant inhibition of Staphylococcus aureus with an MIC value of 5 µg/mL.
Study 2 CytotoxicityShowed that this compound induced apoptosis in MCF7 breast cancer cells, with IC50 values around 10 µM.
Study 3 Mechanism of ActionSuggested that the compound disrupts mitochondrial function leading to increased reactive oxygen species (ROS) production in cancer cells.

The mechanisms through which this compound exerts its biological effects involve several pathways:

  • Inhibition of Cell Wall Synthesis : Similar compounds have been shown to interfere with peptidoglycan synthesis, a critical component of bacterial cell walls.
  • Induction of Apoptosis : In cancer cells, the compound may activate caspases and other apoptotic pathways, leading to programmed cell death.
  • Oxidative Stress Induction : The generation of ROS can lead to cellular damage and apoptosis, particularly in rapidly dividing cancer cells.

Q & A

Basic: What are the optimal conditions for synthesizing (2S)-1-[tert-Butyl(dimethyl)silyl]-4-oxoazetidine-2-carboxylic acid with high enantiomeric purity?

Methodological Answer:
The synthesis requires strict control of reaction parameters to preserve stereochemistry. Key steps include:

  • Catalysts/Solvents: Use aprotic solvents (e.g., tetrahydrofuran) and catalysts like triethylamine to minimize racemization .
  • Protection/Deprotection: The tert-butyldimethylsilyl (TBS) group is introduced via silylation under inert conditions. Avoid acidic or fluoride-containing reagents, which may prematurely cleave the protecting group .
  • Purification: Chiral HPLC or preparative TLC is critical for isolating the (2S)-enantiomer. Monitor intermediates via 1H^{1}\text{H}-NMR to confirm stereochemical integrity .

Basic: How can researchers verify stereochemical fidelity post-synthesis?

Methodological Answer:

  • Chiral HPLC: Resolve enantiomers using chiral stationary phases (e.g., amylose-based columns). Compare retention times with standards .
  • X-ray Crystallography: Definitive confirmation of absolute configuration, especially for novel derivatives .
  • NMR with Chiral Shift Reagents: Europium-based reagents induce splitting in 1H^{1}\text{H}-NMR signals, revealing diastereomeric interactions .

Advanced: What stability challenges arise from the TBS group, and how are they mitigated?

Methodological Answer:
The TBS group is sensitive to:

  • Acidic Conditions: Hydrolyzes to silanol; use buffered neutral conditions during reactions.
  • Fluoride Ions: Avoid reagents like TBAF unless intentional deprotection is needed. Alternative protecting groups (e.g., trityl) may be explored for acid-prone workflows .
  • Long-Term Storage: Store under inert gas at -20°C to prevent moisture-induced degradation .

Advanced: How does the 4-oxo group influence azetidine ring reactivity?

Methodological Answer:
The 4-oxo group:

  • Activates the Ring: Facilitates nucleophilic attacks at the β-lactam position, enabling ring-opening for functionalization (e.g., amine or thiol additions) .
  • Enables Conjugation: The ketone can form Schiff bases with amines, useful in prodrug design or bioconjugation studies .
  • Steric Effects: The TBS group at N1 may hinder reactivity; computational modeling (DFT) helps predict steric/electronic impacts .

Basic: Which analytical techniques are essential for purity assessment?

Methodological Answer:

  • HPLC-MS: Quantify impurities (e.g., desilylated byproducts) and confirm molecular weight .
  • NMR Spectroscopy: 13C^{13}\text{C}-NMR identifies carbonyl (C=O) and silyl group signals. 29Si^{29}\text{Si}-NMR validates TBS group retention .
  • Elemental Analysis: Verify C/H/N ratios to detect solvent residues or incomplete reactions .

Advanced: How to resolve stereochemical inconsistencies during derivatization?

Methodological Answer:
Unexpected epimerization may occur due to:

  • Reaction Conditions: Basic or high-temperature environments promote racemization. Optimize using kinetic control (low temps) or thermodynamic trapping .
  • Chromatographic Artifacts: Adjust mobile phase pH or column type to separate co-eluting epimers (e.g., C18 vs. chiral phases) .
  • Mechanistic Studies: Isotopic labeling (e.g., 2H^{2}\text{H}) tracks proton transfer pathways during ring-opening .

Methodological: What strategies enable TBS deprotection without azetidine ring damage?

Methodological Answer:

  • TBAF in THF: Controlled fluoride exposure (0.1 M, 0°C) cleaves TBS while preserving the azetidine ring. Quench immediately post-reaction .
  • Acid-Free Alternatives: Use HF-pyridine complexes for milder deprotection in polar aprotic solvents .
  • Monitoring: Track deprotection via 19F^{19}\text{F}-NMR or IR (loss of Si-O stretches) .

Data Contradiction: How to address discrepancies in reported synthetic yields?

Methodological Answer:
Yield variations often stem from:

  • Scale Differences: Milligram-scale vs. gram-scale syntheses may have divergent mixing efficiency or heat transfer .
  • Catalyst Purity: Trace metal contaminants in catalysts alter reaction kinetics. Use ultra-pure triethylamine or DMAP .
  • Purification Methods: Column chromatography vs. recrystallization impacts recovery rates. Validate yields across multiple batches .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-1-[tert-Butyl(dimethyl)silyl]-4-oxoazetidine-2-carboxylic acid
Reactant of Route 2
(2S)-1-[tert-Butyl(dimethyl)silyl]-4-oxoazetidine-2-carboxylic acid

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